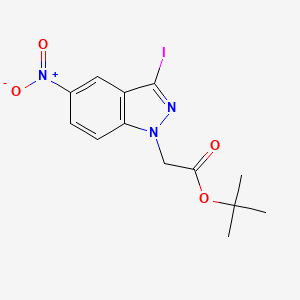
tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom and a nitro group on the indazole ring, as well as a tert-butyl ester group attached to the acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Iodination: The nitro-substituted indazole is then subjected to iodination to introduce the iodine atom at the desired position.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl bromoacetate to form the desired product.
Reaction conditions for these steps often involve the use of strong acids or bases, organic solvents, and specific catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the indazole ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a wide range of functionalized indazole derivatives.
Scientific Research Applications
tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for the development of new pharmaceuticals, particularly as potential anticancer, anti-inflammatory, and antimicrobial agents. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic and optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving indazole-containing molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in disease pathways. The nitro and iodine substituents can influence the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: can be compared with other indazole derivatives, such as:
tert-Butyl 2-(3-bromo-5-nitro-1H-indazol-1-yl)acetate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 2-(3-chloro-5-nitro-1H-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 2-(3-fluoro-5-nitro-1H-indazol-1-yl)acetate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of This compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets compared to its halogen-substituted analogs.
Properties
IUPAC Name |
tert-butyl 2-(3-iodo-5-nitroindazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O4/c1-13(2,3)21-11(18)7-16-10-5-4-8(17(19)20)6-9(10)12(14)15-16/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIGNLWHHJABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
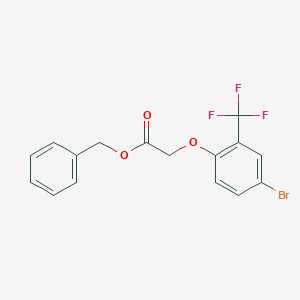
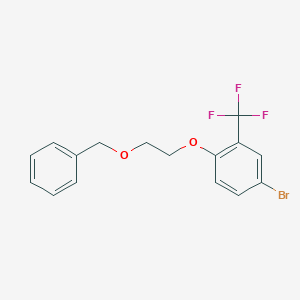
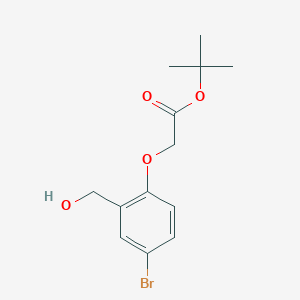
![1-[(4-Methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B8153357.png)
![1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B8153360.png)
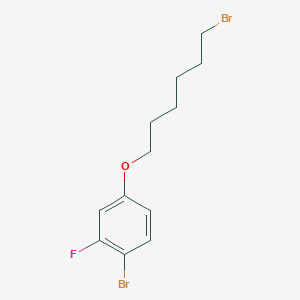
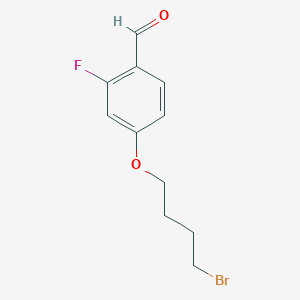
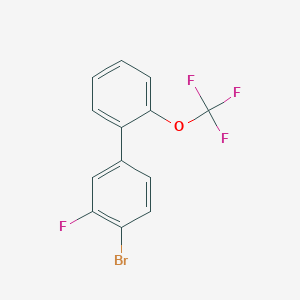
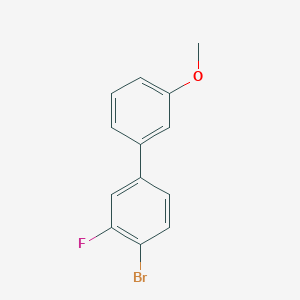
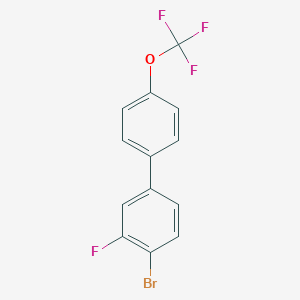
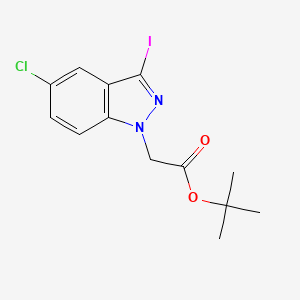
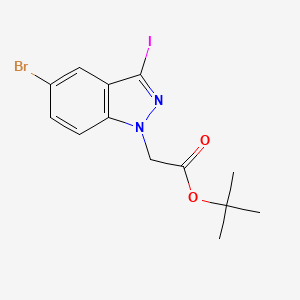
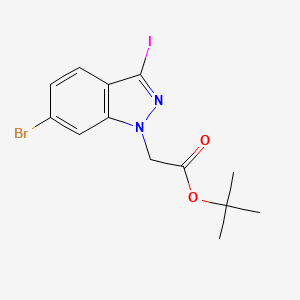
![3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B8153432.png)
